![molecular formula C14H20N6O B5658987 2-(ethylamino)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5658987.png)
2-(ethylamino)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which closely resemble the target compound in structure and complexity, involves multiple steps, including cyclization, N-methylation, and purification processes. For example, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide showcases a detailed multi-step synthesis starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate with a notable yield, illustrating the complexity and efficiency achievable in synthesizing closely related compounds (Xiaohong Wang et al., 2018).
Molecular Structure Analysis
The structural elucidation of these compounds often involves comprehensive spectroscopic analysis, including 1H NMR and sometimes 13C NMR, to confirm the formation of the desired pyrazolo[1,5-a]pyrimidine framework and to understand the molecular architecture, crucial for understanding the chemical behavior and reactivity of such compounds (F. Al-Omran & A. El-Khair, 2005).
Chemical Reactions and Properties
Chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives display a wide range of reactivities, including cyclization reactions with different reagents under various conditions to yield a plethora of heterocyclic structures. This reactivity is indicative of the versatile chemical properties that can be expected from the target compound, showing how different functional groups and reaction conditions can lead to the formation of diverse structures with potentially varied biological activities (H. El‐Sayed et al., 2021).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. For instance, the crystal structure analysis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide provides insights into molecular interactions and stability, offering a glimpse into how the target compound's physical properties might be studied and interpreted (Ju Liu et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for undergoing a range of chemical transformations, are central to understanding the target compound's utility and functionality in broader chemical contexts. Studies on related compounds have highlighted the utility of pyrazolo[1,5-a]pyrimidines in synthesizing diverse heterocyclic structures, underscoring the chemical versatility and potential applications of the target compound in various chemical and potentially pharmacological contexts (D. Flores et al., 2006).
properties
IUPAC Name |
2-(ethylamino)-N-[(1-ethylpyrazol-4-yl)methyl]-N-methylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-4-15-14-16-7-12(8-17-14)13(21)19(3)9-11-6-18-20(5-2)10-11/h6-8,10H,4-5,9H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVSZQWTRSGHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N(C)CC2=CN(N=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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